Potassium (4,4-dimethylcyclohexyl)trifluoroboranuide
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Overview
Description
Potassium (4,4-dimethylcyclohexyl)trifluoroboranuide is a specialized organoboron compound known for its stability and reactivity. This compound is part of the potassium organotrifluoroborates family, which are widely used in various chemical reactions due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4,4-dimethylcyclohexyl)trifluoroboranuide typically involves the reaction of 4,4-dimethylcyclohexylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
4,4-dimethylcyclohexylboronic acid+potassium fluoride+boron trifluoride→Potassium (4,4-dimethylcyclohexyl)trifluoroboranuide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Potassium (4,4-dimethylcyclohexyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
Potassium (4,4-dimethylcyclohexyl)trifluoroboranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Potassium (4,4-dimethylcyclohexyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound acts as a nucleophile in many reactions, facilitating the formation of new bonds. The pathways involved include the activation of boron centers and subsequent reactions with electrophiles.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium methyltrifluoroboranuide
- Potassium ethyltrifluoroboranuide
Uniqueness
Potassium (4,4-dimethylcyclohexyl)trifluoroboranuide is unique due to its bulky cyclohexyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial.
Properties
IUPAC Name |
potassium;(4,4-dimethylcyclohexyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BF3.K/c1-8(2)5-3-7(4-6-8)9(10,11)12;/h7H,3-6H2,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQKKRLAMOZHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC(CC1)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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